molecular formula C15H8F6O2 B6312374 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene CAS No. 1357624-03-3

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene

Cat. No. B6312374
CAS RN: 1357624-03-3
M. Wt: 334.21 g/mol
InChI Key: TZWYTTCTJZFJTR-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene, also known as TFP, is a fluorinated organic compound that has been used in a variety of applications in scientific research. Its unique chemical structure makes it an ideal reagent for a variety of synthetic and analytical processes. This article will provide an overview of TFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a solvent in chromatographic separations. It has also been used as a reagent in the synthesis of small molecules, such as drugs and pharmaceuticals. Additionally, this compound has been used in the synthesis of fluorinated polymers, which are used in a variety of applications, including biomedical and food packaging.

Mechanism of Action

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is an organic compound with a unique chemical structure that allows it to interact with other molecules. Its unique structure allows it to form strong hydrogen bonds with other molecules, as well as to act as an electron donor or acceptor. This makes it an ideal reagent for a variety of synthetic and analytical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to modulate the activity of other enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve signals. This compound has also been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has many advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe to handle and use in the lab. Additionally, it is a relatively stable compound, with a low vapor pressure and a low volatility, making it suitable for use in a variety of experiments. However, this compound also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a relatively reactive compound, making it difficult to use in experiments that require long reaction times.

Future Directions

The use of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene in scientific research has the potential to open up many new and exciting possibilities. For example, further research could be conducted on the use of this compound as an antimicrobial agent, as well as its potential use in the synthesis of new and novel compounds. Additionally, further research could be conducted on the use of this compound in the synthesis of fluorinated polymers, which have potential applications in food packaging and biomedical devices. Finally, further research could be conducted on the use of this compound in the synthesis of small molecules, such as drugs and pharmaceuticals.

Synthesis Methods

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene can be synthesized in a variety of ways, including the reaction of 3-fluorophenol with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a base catalyst. This reaction produces a mixture of this compound and 1,1-bis(3-fluorophenoxy)-2-propanol, which can be separated by column chromatography. Other methods of synthesis include the reaction of 3-fluorophenol with 1,1-dichloro-1,1,2,2-tetrafluoroethane in the presence of a Lewis acid, or the reaction of 3-fluorophenol with 1,1-difluoro-2-chloro-1,1,2,2-tetrafluoroethane in the presence of a base catalyst.

properties

IUPAC Name

1-fluoro-3-[2,3,3,3-tetrafluoro-1-(3-fluorophenoxy)prop-1-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-9-3-1-5-11(7-9)22-14(13(18)15(19,20)21)23-12-6-2-4-10(17)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWYTTCTJZFJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(=C(C(F)(F)F)F)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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